molecular formula C6H6ClN3O2 B2507730 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one CAS No. 2108732-80-3

3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one

Cat. No.: B2507730
CAS No.: 2108732-80-3
M. Wt: 187.58
InChI Key: SDSYIPLWKSPFJT-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one is a synthetic organic compound that features a triazole ring and a dihydrofuranone moiety. Compounds containing triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the dihydrofuranone moiety: This step may involve a nucleophilic substitution reaction where the triazole ring is reacted with a suitable dihydrofuranone precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrofuranone moiety.

    Reduction: Reduction reactions could potentially modify the triazole ring or the dihydrofuranone moiety.

    Substitution: The chlorine atom on the triazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the dihydrofuranone, while substitution could result in various derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with triazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit key enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-(3-chloro-1H-1,2,4-triazol-1-yl)tetrahydrofuran-2(3H)-one: Contains a tetrahydrofuran ring instead of a dihydrofuranone, which could influence its chemical properties.

Uniqueness

The presence of the chlorine atom on the triazole ring in 3-(3-chloro-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one may confer unique reactivity and biological activity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSYIPLWKSPFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N2C=NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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